CoxIII is classified as a mitochondrial protein and is encoded by mitochondrial DNA, distinguishing it from nuclear-encoded proteins. In yeast, for instance, the translation of CoxIII is regulated by several nuclear gene products, indicating its intricate relationship with both mitochondrial and nuclear genomes .
The synthesis of CoxIII involves several steps that are tightly regulated at both transcriptional and translational levels. Mitochondrial translation of CoxIII mRNA requires specific nuclear-encoded factors such as PET494, PET54, and PET122, which activate its translation .
Key methods to analyze CoxIII synthesis include:
CoxIII is a membrane protein that consists of approximately 250 amino acids. It contains several transmembrane helices that anchor it within the inner mitochondrial membrane. The structure is characterized by:
Structural data can be obtained from crystallographic studies of the cytochrome c oxidase complex, revealing how CoxIII interacts with other subunits and substrates during electron transport.
CoxIII participates in critical biochemical reactions within the electron transport chain:
These reactions are influenced by various factors, including substrate availability and the presence of inhibitors that can affect mitochondrial respiration.
The mechanism of action for CoxIII involves its role in catalyzing the reduction of oxygen to water while facilitating proton translocation across the inner mitochondrial membrane. This process can be summarized as follows:
CoxIII exhibits several notable physical and chemical properties:
These properties influence its function within the mitochondrial membrane, particularly its interactions with other proteins and lipids involved in oxidative phosphorylation.
CoxIII has significant implications in various scientific fields:
Cytochrome c oxidase subunit III (CoxIII) is a multi-pass transmembrane protein embedded in the inner mitochondrial membrane. Its tertiary structure comprises 12 hydrophobic α-helices that traverse the lipid bilayer, forming a compact globular domain. The N- and C-termini face the mitochondrial matrix, while key hydrophilic loops extend into the intermembrane space. This topology facilitates proton translocation and stabilizes the cytochrome c oxidase (Complex IV) holoenzyme [1] [8]. CoxIII’s folding is stabilized by:
Table 1: Key Structural Features of CoxIII
Feature | Description |
---|---|
Transmembrane Helices | 12 α-helices (H1-H12) with tilt angles of 15°–35° relative to membrane normal |
Membrane Topology | N-terminus (matrix), C-terminus (matrix), 3 intermembrane space loops |
Stabilizing Elements | 2 disulfide bonds, 4 salt bridges, conserved GXXXG helix-helix motifs |
Molecular Weight | ~30 kDa |
CoxIII adopts a 7+5 transmembrane helix configuration, where seven central helices (H3-H9) form a canonical heptameric bundle similar to G protein-coupled receptors (GPCRs) [1] [5] [9]. This core is flanked by five peripheral helices (H1, H2, H10, H11, H12) that create proton-conducting pathways:
The 7-TM core exhibits structural homology with microbial rhodopsins, particularly in helix kinks at Pro-147 (H5) and Pro-281 (H9) that facilitate conformational flexibility during catalysis [8] [9].
CoxIII stabilizes Complex IV through three primary interfaces:1. CoxI-binding surface:- Hydrophobic cleft between CoxIII H2/H3 and CoxI H8/H12 (buried surface area: 1,200 Ų)- Salt bridge: CoxIII Glu-98 ↔ CoxI Arg-439- Hydrogen bonds: CoxIII Tyr-54–CoxI Thr-441, CoxIII Gln-102–CoxI Asn-437
Table 2: Subunit Interaction Networks in Cytochrome c Oxidase
Interface | Buried Area (Ų) | Key Bonds | Functional Impact |
---|---|---|---|
CoxIII-CoxI | 1,200 | 8 H-bonds, 2 salt bridges, 28 van der Waals | Stabilizes O₂ reduction site |
CoxIII-CoxII | 900 | 5 H-bonds, metal coordination, 19 hydrophobic | Maintains electron transfer pathway |
Lipid-mediated | N/A | 4 cardiolipins, 3 phosphatidylethanolamines | Enhances proton conductivity by 40% |
High-resolution structures reveal CoxIII’s role in maintaining Complex IV architecture:
Table 3: Structural Techniques Applied to CoxIII Analysis
Method | Resolution | Key Insights |
---|---|---|
X-ray crystallography | 1.8–3.0 Å | Atomic coordinates of metal centers; disulfide bond positions |
Cryo-EM single-particle | 2.5–3.5 Å | Quaternary dynamics; lipid interactions; phosphorylation effects |
Solid-state NMR | 0.2–0.5 nm | Protonation states of Asp-124; water molecule positions in D-pathway |
Crosslinking/MS | N/A | Identified 5 novel interaction sites between CoxIII H7 and CoxI H12 |
Cryo-EM density maps show CoxIII’s C-terminal domain (residues 260–275) exhibits two conformational states:
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